Lipophilicity Control: Methyl Ester logP 2.00 vs. Ethyl Ester logP 2.72 – A 0.72-log-Unit Window for Assay Solubility Optimization
The target compound's calculated logP of 2.00 (ALOGPS-derived) is 0.72 log units lower than that of its direct ethyl ester homolog, ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 151098-14-5; logP 2.72) . This difference corresponds to an approximately 5.2-fold lower octanol–water partition coefficient for the methyl ester, predicting superior aqueous solubility under standard in vitro assay conditions (e.g., pH 7.4 buffered systems) . The measured logP of the target compound also positions it within the optimal lipophilicity range (logP 1–3) associated with favorable developability profiles in lead optimization [1].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 2.00 (ALOGPS) |
| Comparator Or Baseline | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 151098-14-5): logP = 2.72 |
| Quantified Difference | ΔlogP = −0.72 (target is ~5.2× less lipophilic than ethyl ester analog) |
| Conditions | Calculated logP (ALOGPS method); octanol–water partition prediction |
Why This Matters
Lower lipophilicity translates to reduced non-specific protein binding and improved aqueous solubility in biochemical and cell-based assays, directly affecting assay reliability and reducing the need for DMSO co-solvents.
- [1] Boström J, et al. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817–1830. Systematic lipophilicity comparison of oxadiazole regioisomers and matched pairs. View Source
